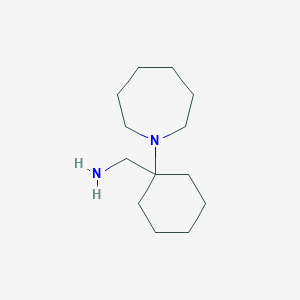

(1-Azepan-1-ylcyclohexyl)methylamine

Description

Contextualizing Nitrogen-Containing Heterocycles and Cyclohexane (B81311) Scaffolds in Molecular Design

Nitrogen-containing heterocycles are fundamental building blocks in the world of organic chemistry, particularly in the realm of medicinal chemistry. msesupplies.comopenmedicinalchemistryjournal.comnih.gov Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the U.S. FDA contain at least one nitrogen heterocyclic ring. encyclopedia.pub These ring systems, which can vary in size and saturation, offer a diverse array of chemical and physical properties. The presence of nitrogen atoms can influence a molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for biological interactions. encyclopedia.pub The azepane ring, a seven-membered saturated heterocycle present in (1-Azepan-1-ylcyclohexyl)methylamine, is a less common but increasingly interesting motif in drug discovery, offering unique conformational flexibility compared to more common five- and six-membered rings. acs.org

Complementing the heterocyclic component is the cyclohexane scaffold, a ubiquitous and versatile carbocyclic ring. The cyclohexane chair conformation provides a three-dimensional framework that allows for precise spatial arrangement of functional groups. This conformational rigidity is a valuable tool in medicinal chemistry for improving the affinity and selectivity of a drug candidate for its target. rsc.org The combination of a cyclohexane ring with other functionalities, such as in cyclohexane-1,3-dione derivatives, has been explored for the development of therapeutic agents. nih.govmdpi.com The fusion of a nitrogen-containing heterocycle with a cyclohexane core, as seen in this compound, creates a structurally complex and potentially valuable scaffold for further chemical exploration.

Theoretical Frameworks for Understanding Amine Reactivity in Complex Systems

The chemical behavior of this compound is largely dictated by the reactivity of its primary amine group (-NH2). Amines are derivatives of ammonia and are characterized by the presence of a lone pair of electrons on the nitrogen atom, which makes them basic and nucleophilic. msu.edu The reactivity of an amine can be influenced by several factors, including the electronic effects of neighboring substituents and the steric environment around the nitrogen atom. acs.org

Theoretical models, such as those based on density functional theory (DFT), are employed to predict and understand the reactivity of amines in complex molecules. nih.gov These computational approaches can provide insights into reaction mechanisms, transition states, and the stability of intermediates. researchgate.net For instance, the reactivity of tertiary amines in photoredox catalysis is a complex process involving single-electron oxidation, C-H abstraction, and deprotonation, all of which can be modeled to understand the formation of reactive intermediates. acs.org The steric hindrance provided by the bulky azepanylcyclohexyl group in this compound likely plays a significant role in modulating the accessibility and reactivity of the methylamine's nitrogen. acs.org

Strategic Importance of Novel Chemical Entities like this compound for Advanced Chemical Probes

Novel chemical entities (NCEs) are the lifeblood of drug discovery and chemical biology. mdpi.com These are molecules with unique chemical structures that have not been previously characterized. The development of NCEs is crucial for exploring new biological targets and pathways. Chemical probes, which are small molecules designed to interact with specific biological targets, are essential tools for dissecting complex biological processes. nih.govnih.govacs.org

A molecule like this compound, with its distinct combination of a saturated heterocycle, a carbocyclic scaffold, and a reactive primary amine, represents a potential starting point for the development of novel chemical probes. The primary amine can serve as a handle for further chemical modification, allowing for the attachment of reporter groups, affinity tags, or other functionalities. msu.edu The unique three-dimensional shape conferred by the azepane and cyclohexane rings could lead to high selectivity for a particular protein or enzyme. The discovery and characterization of such novel compounds are critical for advancing our understanding of biology and for the identification of new therapeutic strategies. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(azepan-1-yl)cyclohexyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c14-12-13(8-4-3-5-9-13)15-10-6-1-2-7-11-15/h1-12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIMEBDRZFIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2(CCCCC2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Chemical Reactivity and Derivatization Studies of 1 Azepan 1 Ylcyclohexyl Methylamine

Functionalization of the Primary Aminomethyl Moiety in (1-Azepan-1-ylcyclohexyl)methylamine

The primary aminomethyl group is the most nucleophilic and reactive site in the this compound molecule under many conditions. This moiety is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks.

Key transformations involving the primary amine include:

Acylation: Reaction with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. This reaction is typically robust and high-yielding.

Alkylation: The primary amine can undergo mono- or di-alkylation with alkyl halides. However, controlling the degree of alkylation can be challenging, often leading to mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium salts through exhaustive methylation. msu.eduyoutube.com

Reductive Amination: Condensation with aldehydes or ketones forms an intermediate imine (or Schiff base), which can be subsequently reduced in situ with agents like sodium borohydride (B1222165) or sodium cyanoborohydride to yield secondary or tertiary amines. youtube.comlibretexts.org This method provides a controlled route to mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, affords stable sulfonamides.

Isocyanate and Isothiocyanate Addition: The nucleophilic amine readily adds to isocyanates and isothiocyanates to form urea and thiourea (B124793) derivatives, respectively.

These reactions provide access to a broad spectrum of derivatives with modified steric and electronic properties.

Table 1: Representative Reactions of the Primary Aminomethyl Group

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Acetyl chloride | Acylation | Amide |

| Methyl iodide (excess) | Alkylation | Quaternary Ammonium Salt |

| Cyclohexanone (B45756), NaBH(OAc)₃ | Reductive Amination | Secondary Amine |

| p-Toluenesulfonyl chloride | Sulfonylation | Sulfonamide |

| Phenyl isocyanate | Addition | Urea |

Modifications and Ring Expansion/Contraction Strategies for the Azepane Heterocycle of this compound

The seven-membered azepane ring offers opportunities for structural modification, although these transformations are generally more complex than derivatizing the primary amine. Strategies for modifying saturated nitrogen heterocycles often involve ring-opening followed by recyclization or rearrangement reactions.

Ring Expansion: Strategies to expand the azepane ring to an eight-membered azocane or larger ring system could be envisioned. Photochemical dearomative ring expansion of nitroarenes has been reported as a method to synthesize complex azepanes, a strategy that could potentially be adapted for further expansion. nih.gov Another approach involves the rearrangement of bicyclic systems derived from the parent heterocycle.

Ring Contraction: Ring contraction of azepine derivatives to form piperidine or pyrrolidine systems has been documented in the literature. rsc.org Such rearrangements can be induced by various reagents and conditions, often proceeding through intermediates like bicyclic aziridinium ions or by extrusion of a ring atom. For instance, a transannular reaction initiated by functionalizing the azepane nitrogen could lead to a bicyclic intermediate that subsequently rearranges to a contracted ring system.

These ring modification strategies, while synthetically challenging, could provide access to novel scaffolds with distinct three-dimensional arrangements and properties.

Table 2: Potential Ring Modification Strategies

| Transformation | General Approach | Potential Outcome |

|---|---|---|

| Ring Expansion | Tiffeneau-Demjanov rearrangement analogue | Azocane derivative |

| Ring Contraction | Hofmann or Curtius rearrangement on a ring-opened derivative | Substituted piperidine |

| Transannular Cyclization | Intramolecular reaction involving the nitrogen and a ring carbon | Bicyclic azepane derivative |

Regioselective Derivatization of the Cyclohexane (B81311) Ring in this compound

Direct and selective functionalization of the C-H bonds of the cyclohexane ring is a significant synthetic challenge due to their general inertness. The substitution pattern of the quaternary C1 carbon heavily influences the reactivity and regioselectivity of any potential transformations.

Potential strategies for derivatization include:

Free-Radical Halogenation: This non-selective method would likely lead to a mixture of mono- and poly-halogenated products at the C2, C3, and C4 positions. The distribution of isomers would be governed by statistical factors and the relative stability of the resulting carbon radicals.

Directed Metalation: The presence of the two nitrogen atoms could potentially direct a metalating agent (e.g., an organolithium reagent) to deprotonate a specific C-H bond, likely at the C2 position, via the formation of a chelation complex. The resulting organometallic intermediate could then be trapped with an electrophile.

Catalytic C-H Activation: Modern transition metal catalysis offers powerful methods for C-H functionalization. A suitably designed catalyst could selectively activate a specific C-H bond on the cyclohexane ring for subsequent coupling with other reactants. Steric hindrance from the bulky azepanyl group would play a crucial role in directing this regioselectivity.

Achieving high regioselectivity in the derivatization of the cyclohexane ring would likely require a directing-group strategy to overcome the inherent low reactivity of the C-H bonds.

Investigation of Cross-Coupling Reactions and Multicomponent Condensations Involving this compound

The primary amine functionality of this compound makes it a suitable candidate for participation in powerful bond-forming reactions such as cross-coupling and multicomponent reactions.

Cross-Coupling Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. nih.gov The primary amine of this compound could be coupled with a variety of aryl or vinyl halides (or triflates) to produce the corresponding N-aryl or N-vinyl derivatives. The reliability and broad substrate scope of this reaction make it a highly attractive method for derivatization. nih.govresearchgate.net

Multicomponent Reactions (MCRs): MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.

Mannich Reaction: As a primary amine, this compound can participate in the Mannich reaction with an aldehyde (such as formaldehyde) and a compound containing an active hydrogen (e.g., a ketone, phenol, or terminal alkyne) to generate β-amino carbonyl compounds or other aminomethylated products. mdpi.comresearchgate.net

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Utilizing this compound as the amine component would lead to the formation of complex α-acylamino amides in a single step.

These reactions enable the rapid assembly of complex molecules from simple precursors, significantly increasing molecular diversity.

Catalyst-Mediated Transformations of this compound Scaffolds

Catalysis provides efficient and selective pathways for transforming complex molecules. Various catalyst-mediated reactions could be applied to modify the this compound scaffold.

Transition Metal-Catalyzed C-H Activation/Functionalization: As mentioned previously, catalysts based on palladium, rhodium, or iridium could mediate the direct functionalization of C-H bonds on the cyclohexane or azepane rings. nih.gov This approach avoids the need for pre-functionalization and offers a more atom-economical route to novel derivatives.

Hydrogenation/Dehydrogenation: The cyclohexane ring could potentially undergo catalytic dehydrogenation to form a cyclohexene or even an aromatic ring, depending on the catalyst and reaction conditions. Conversely, if derivatives containing unsaturation are prepared, they can be catalytically hydrogenated to the corresponding saturated systems.

Ring-Opening Metathesis: If a derivative containing a double bond within the azepane ring were synthesized, it could be a substrate for ring-opening metathesis polymerization (ROMP) or ring-closing metathesis (RCM) to form macrocycles or other complex structures.

The choice of catalyst and reaction conditions would be critical in controlling the outcome and selectivity of these transformations, opening avenues to novel chemical entities based on the parent scaffold.

Structure Activity Relationship Sar and Structure Interaction Studies of 1 Azepan 1 Ylcyclohexyl Methylamine Analogues

Rational Design Principles for Systematically Modifying the (1-Azepan-1-ylcyclohexyl)methylamine Structure

The rational design of novel analogues of this compound is founded on established medicinal chemistry principles. nih.gov These strategies aim to systematically alter the physicochemical properties of the lead compound to enhance its biological activity, selectivity, and pharmacokinetic profile. Key modifications to the this compound scaffold can be explored at three primary locations: the azepane ring, the cyclohexyl ring, and the methylamine (B109427) side chain.

Modifications of the Azepane Ring:

Ring Size Variation: The seven-membered azepane ring can be contracted or expanded to investigate the impact of ring strain and conformational flexibility on activity. For instance, replacing the azepane with a piperidine (six-membered) or a pyrrolidine (five-membered) ring can significantly alter the spatial orientation of the substituents.

Substitution on the Ring: Introducing substituents on the azepane ring can probe for additional binding interactions. For example, methyl or hydroxyl groups at various positions can explore hydrophobic or hydrogen-bonding interactions within the binding pocket.

Heteroatom Variation: Replacing the nitrogen atom in the azepane ring with other heteroatoms, such as oxygen (oxepane) or sulfur (thiepane), can modulate the ring's electronic properties and hydrogen bonding capacity.

Modifications of the Cyclohexyl Ring:

Ring Conformation: The cyclohexane (B81311) ring typically adopts a chair conformation. Introducing substituents can influence the conformational equilibrium and the relative orientation of the azepane and methylamine groups.

Substitution on the Ring: Substitution on the cyclohexyl ring with alkyl, halogen, or polar groups can impact lipophilicity and steric interactions. For example, a fluorine atom can alter electronic properties without a significant increase in size.

Modifications of the Methylamine Side Chain:

Chain Length: The length of the alkyl chain connecting the amine to the cyclohexyl ring can be varied to optimize the distance between the amine and other key pharmacophoric features.

N-Substitution: The primary amine can be mono- or di-substituted with various alkyl or aryl groups to explore additional binding pockets and modulate basicity.

A hypothetical exploration of these modifications is presented in the table below.

| Modification Site | Type of Modification | Rationale |

| Azepane Ring | Ring contraction to piperidine | Investigate the effect of reduced ring flexibility. |

| Azepane Ring | Methyl substitution at C4 | Probe for a potential hydrophobic pocket. |

| Cyclohexyl Ring | Introduction of a 4-fluoro substituent | Modulate electronic properties and potential for hydrogen bonding. |

| Methylamine Side Chain | N-methylation | Assess the impact of increased steric bulk and altered basicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of this compound, a QSAR model can be developed to predict the activity of novel analogues before their synthesis, thereby saving time and resources.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A dataset of this compound analogues with their corresponding experimentally determined biological activities is required. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments.

Steric descriptors: Relate to the size and shape of the molecule.

Hydrophobic descriptors: Quantify the lipophilicity of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds. A reliable model should be able to accurately predict the activities of compounds not used in its development.

A hypothetical QSAR study on a series of this compound derivatives might reveal the importance of specific descriptors, as illustrated in the table below.

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Hydrophobic | Positive | Increased lipophilicity is favorable for activity. |

| Molecular Weight | Steric | Negative | Increased size is detrimental to activity. |

| Dipole Moment | Electronic | Positive | A higher dipole moment enhances binding. |

Conformational Analysis and Conformational Preference Determination for this compound

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound aims to identify the low-energy, and therefore most populated, conformations of the molecule. This information is vital for understanding its binding mode and for designing analogues with improved conformational properties.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform conformational analysis. These methods can systematically explore the conformational space of the molecule by rotating its rotatable bonds and calculating the energy of each resulting conformation.

For this compound, key conformational features to consider include:

The conformation of the azepane ring: The seven-membered ring can adopt several low-energy conformations, such as a chair or a boat form.

The orientation of the substituents on the cyclohexyl ring: The azepane and methylamine groups can be in either axial or equatorial positions.

The relative orientation of the azepane and methylamine groups: The spatial arrangement of these two functional groups is likely to be a key determinant of biological activity.

The results of a conformational analysis can be visualized using a Ramachandran-like plot, which shows the distribution of low-energy conformations as a function of key dihedral angles.

Elucidation of Steric and Electronic Effects on Molecular Recognition Profiles

The molecular recognition of this compound by its biological target is governed by a combination of steric and electronic interactions. A detailed understanding of these effects is essential for optimizing the compound's binding affinity and selectivity.

Steric Effects:

The size and shape of the molecule and its substituents play a critical role in how it fits into the binding site of the target.

Steric Hindrance: Bulky substituents can prevent the molecule from adopting the optimal conformation for binding or can clash with the atoms of the binding site, leading to a decrease in activity.

Steric Complementarity: A good fit between the shape of the molecule and the shape of the binding site can lead to favorable van der Waals interactions and an increase in binding affinity.

Electronic Effects:

The distribution of electrons in the molecule influences its electrostatic interactions with the target.

Electrostatic Interactions: The positively charged nitrogen atom of the methylamine group can form a salt bridge with a negatively charged residue in the binding site.

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor.

Inductive and Resonance Effects: Electron-withdrawing or electron-donating substituents can alter the charge distribution in the molecule and modulate the strength of these interactions.

A systematic study of these effects can involve synthesizing a series of analogues with varying steric and electronic properties and evaluating their binding affinities.

Development of Pharmacophore Models Based on this compound Architectures

A pharmacophore model is a three-dimensional representation of the key steric and electronic features that are essential for a molecule's biological activity. nih.govnih.gov For this compound and its analogues, a pharmacophore model can be developed to guide the design of new compounds with improved activity.

The development of a pharmacophore model typically involves the following steps:

Selection of a set of active compounds: A structurally diverse set of active analogues of this compound is chosen.

Conformational analysis of the active compounds: The low-energy conformations of each active compound are identified.

Alignment of the active compounds: The active compounds are superimposed in three-dimensional space to identify common structural features.

Identification of pharmacophoric features: The common features that are thought to be essential for activity are identified. These features can include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

Generation of the pharmacophore model: The identified features are combined to create a three-dimensional model that represents the essential requirements for binding to the target.

A hypothetical pharmacophore model for this compound might include a positive ionizable feature for the methylamine group, a hydrogen bond acceptor feature for the azepane nitrogen, and a hydrophobic feature for the cyclohexyl ring. This model can then be used to search virtual libraries of compounds to identify new potential drug candidates.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Azepan 1 Ylcyclohexyl Methylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of (1-Azepan-1-ylcyclohexyl)methylamine

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts are influenced by the electron density around the protons, with deshielding effects observed for protons adjacent to electronegative atoms like nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aliphatic, adjacent to a heteroatom).

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Azepane Ring Protons | 2.5 - 2.8 (α to N), 1.5 - 1.7 (other) | 50 - 55 (α to N), 25 - 30 (other) |

| Cyclohexane (B81311) Ring Protons | 1.2 - 1.8 | 30 - 40 |

| Methylamine (B109427) Protons (-CH₂NH₂) | 2.6 - 2.9 | 45 - 50 |

| Amine Protons (-NH₂) | 1.0 - 2.0 (broad singlet) | - |

Note: The expected chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the assignments by establishing proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₁₃H₂₆N₂), which has a calculated molecular weight of 210.37 g/mol . matrixscientific.com

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atoms. libretexts.org

Expected Fragmentation Pathways:

Alpha-cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. libretexts.org For this compound, this could result in the loss of the methylamine group or fragmentation of the cyclohexane and azepane rings.

Loss of small neutral molecules: The fragmentation may also involve the loss of small, stable neutral molecules.

Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating enantiomers in the case of chiral molecules.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can be used to determine the purity of volatile derivatives of this compound and to identify any impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound possesses a chiral center at the C1 position of the cyclohexane ring, it can exist as a pair of enantiomers. Chiral HPLC is a crucial technique for the separation and quantification of these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.gov This is particularly important in pharmaceutical applications where the pharmacological activity of enantiomers can differ significantly. The method would involve the use of a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the N-H and C-H bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Amine | N-H Bend | 1590 - 1650 |

| Aliphatic Amine | C-N Stretch | 1020 - 1220 |

These ranges are based on typical values for similar functional groups. docbrown.infolibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Computational and Theoretical Investigations into 1 Azepan 1 Ylcyclohexyl Methylamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction of (1-Azepan-1-ylcyclohexyl)methylamine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies, which are key to understanding a molecule's stability and reactivity.

For this compound, DFT calculations would typically be employed to optimize the molecule's geometry to its lowest energy state. From this optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atoms of the azepane ring and the primary amine are expected to be the most electron-rich regions, making them likely sites for protonation or reaction with electrophiles. These calculations can predict sites of reactivity, guiding synthetic efforts or mechanistic hypotheses.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory. Values are illustrative.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (likely at N atoms) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 1.8 Debye | Indicates moderate overall polarity |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on this compound

This compound is a conformationally flexible molecule, featuring a cyclohexane (B81311) ring that can adopt chair and boat conformations, a seven-membered azepane ring with multiple low-energy conformers, and a rotatable methylamine (B109427) side chain. Molecular Dynamics (MD) simulations are an ideal tool for exploring this conformational complexity.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. By running simulations for nanoseconds or longer, it is possible to sample a wide range of accessible conformations and identify the most stable or populated states. This is crucial for understanding how the molecule's three-dimensional shape might influence its interactions with other molecules.

Moreover, MD simulations can explicitly include solvent molecules (e.g., water, methanol), allowing for a detailed investigation of solvent effects. The presence and orientation of solvent molecules around the solute can influence its conformational preferences and the accessibility of reactive sites. For instance, in an aqueous environment, hydrogen bonding between water and the amine groups would be explicitly modeled, providing insight into the molecule's solubility and hydration shell structure.

Table 2: Illustrative Conformational Data from a Hypothetical MD Simulation Data represents populated conformational states in a simulated aqueous solution.

| Ring System | Predominant Conformation | Key Dihedral Angle(s) | Population (%) |

|---|---|---|---|

| Cyclohexane | Chair | C1-C2-C3-C4 ≈ 55° | >99% |

| Azepane | Twist-Chair | N-C7-C8-C9 ≈ 60° | ~65% |

In Silico Screening and Ligand-Based Design Approaches for this compound Scaffolds

The this compound structure can serve as a scaffold or starting point in drug discovery and materials science. Ligand-based design methods use the known properties of this molecule to identify other, potentially more active or suitable, compounds without requiring knowledge of a specific biological target's structure. youtube.com

One common approach is similarity searching. The chemical structure of this compound is converted into a molecular fingerprint (a binary string representing its structural features). This fingerprint is then compared against the fingerprints of millions of compounds in large chemical databases. Compounds with a high similarity score (e.g., a high Tanimoto coefficient) are identified as potential hits for further investigation.

Another technique is shape-based screening, which focuses on the 3D shape of the molecule. A 3D model of a low-energy conformer of this compound is used as a query to search for database compounds that have a similar shape and distribution of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This approach is powerful for identifying structurally diverse molecules that might have similar functional properties.

Table 3: Example Results from a Hypothetical 2D Similarity Search Based on the this compound scaffold.

| Database ID | Tanimoto Coefficient | Structural Variation |

|---|---|---|

| ZINC12345 | 0.92 | Piperidine instead of Azepane |

| CHEMBL67890 | 0.88 | Methyl group on cyclohexane ring |

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods can elucidate the step-by-step mechanisms of chemical reactions involving this compound. By modeling the reactants, products, and any intermediates, chemists can map out the entire reaction pathway on a potential energy surface.

A critical aspect of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate. Quantum chemical methods like DFT are used to calculate the geometries and energies of these transient TS structures. researchgate.net

For example, one could computationally investigate the mechanism of N-alkylation at the primary amine. The calculations would model the approach of an alkyl halide, the formation of the new C-N bond, and the departure of the halide ion. By comparing the activation energies for reactions at the primary amine versus the tertiary amine of the azepane ring, one could predict the selectivity of the reaction under different conditions.

Table 4: Hypothetical Calculated Energies for a Reaction Pathway Reaction: N-methylation of the primary amine with methyl iodide. Energies are relative to reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH3I | 0.0 |

| Transition State | SN2 C-N bond formation | +22.5 (Activation Energy) |

Development of Machine Learning Models for Predicting Chemical Transformations involving this compound

Machine learning (ML) is emerging as a powerful tool for predicting the outcomes of chemical reactions. nih.govnih.gov Instead of relying solely on first-principles calculations, ML models learn from vast datasets of known chemical reactions to predict the products of new, unseen transformations.

To predict transformations involving this compound, a relevant dataset would be compiled, consisting of reactions with various reagents performed on molecules containing primary and tertiary amine functional groups on saturated cyclic scaffolds. The reactants and reagents would be encoded into a machine-readable format, such as molecular fingerprints or graph-based representations.

A neural network or other ML model could then be trained on this dataset to learn the patterns that govern reactivity and selectivity. Once trained, the model could be presented with this compound and a set of reagents as input. The model would then predict the most likely product structure, potentially even forecasting the reaction yield or suggesting optimal reaction conditions. This data-driven approach can accelerate the discovery of new synthetic routes and chemical derivatives. cecam.orgnih.gov

Table 5: Illustrative Input/Output for a Predictive Machine Learning Model

| Input Reactant | Input Reagent | Predicted Major Product | Predicted Confidence |

|---|---|---|---|

| This compound | Acetic Anhydride | N-acetylated primary amine | 95% |

| This compound | Methyl Iodide (1 eq.) | N-methylated primary amine | 89% |

Applications of 1 Azepan 1 Ylcyclohexyl Methylamine in Chemical Biology and Proteomics Research

Design of (1-Azepan-1-ylcyclohexyl)methylamine-Based Chemical Probes for Protein Target Identification

The design of chemical probes is a cornerstone of chemical biology, enabling the identification and functional characterization of protein targets in complex biological systems. The this compound scaffold offers several features that can be exploited for the creation of such probes. The primary amine of the methylamine (B109427) group serves as a convenient handle for the introduction of reporter tags, such as fluorophores or biotin (B1667282), and reactive groups for covalent modification of target proteins.

Key Design Elements for Chemical Probes:

Recognition Element: The core this compound structure can be systematically modified to achieve selective binding to a protein of interest. The azepane and cyclohexane (B81311) rings can be functionalized to modulate the compound's shape, polarity, and binding interactions. nih.govresearchgate.netlifechemicals.com

Reporter Tag: A fluorescent dye or a biotin molecule can be attached to the primary amine via a stable amide linkage. This allows for the visualization or enrichment of the probe-protein complex.

Reactive Group: For covalent probes, a reactive moiety, such as an acrylamide (B121943) or a chloroacetamide, can be incorporated to form a permanent bond with a nucleophilic residue (e.g., cysteine) in the protein's active site.

The modular synthesis of derivatives of this scaffold would allow for the generation of a suite of probes with varying properties, facilitating the identification of novel protein-ligand interactions. caltech.edu

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Probe Component | Modification Strategy | Purpose |

|---|---|---|

| Recognition Element | Substitution on the cyclohexane or azepane ring | Enhance binding affinity and selectivity for the target protein |

| Reporter Tag | Acylation of the primary amine with a fluorescent dye-NHS ester | Enable visualization of the probe-protein complex by microscopy |

| Reporter Tag | Acylation of the primary amine with biotin-NHS ester | Allow for affinity purification of the target protein |

| Reactive Group | Introduction of an electrophilic warhead | Facilitate covalent and irreversible binding to the target protein |

Integration of this compound into Activity-Based Proteomics Profiling Strategies

Activity-based proteomics profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of enzymes within a proteome. nih.govnih.gov The design of activity-based probes (ABPs) based on the this compound scaffold could enable the selective targeting of specific enzyme classes.

For an ABP to be effective, it typically comprises a binding group that directs it to a particular enzyme family, a reactive group that covalently modifies an active site residue, and a reporter tag for detection. rsc.org The this compound core could serve as the binding element, and its affinity for a particular enzyme class could be optimized through synthetic modifications. The primary amine provides a site for the attachment of both a reporter tag and a reactive "warhead."

Hypothetical ABPP Application:

A library of this compound derivatives could be synthesized with different reactive groups to target various enzyme classes. For instance, a derivative bearing a fluorophosphonate group could target serine hydrolases, while one with an epoxide could target cysteine proteases. Competitive ABPP experiments, where a library of non-tagged this compound analogs are used to compete with a broad-spectrum ABP for enzyme binding, could be employed to identify new enzyme inhibitors.

Development of Bioconjugation Linkers and Handles Utilizing the this compound Moiety

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. thermofisher.com The this compound structure possesses a primary amine that can be readily functionalized, making it a potential component of novel bioconjugation linkers.

The primary amine can react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, a common reaction in bioconjugation. thermofisher.com By incorporating this moiety into a larger linker structure, it can serve as a reactive handle for attaching the linker to proteins or other biomolecules containing accessible lysine (B10760008) residues. The cyclohexane and azepane components of the scaffold can influence the linker's rigidity, solubility, and spacing characteristics. For example, the cyclohexane ring can provide steric hindrance that may protect the resulting thioether bond from hydrolysis in certain applications. nih.gov

Potential Linker Designs:

Homobifunctional Linkers: Symmetrical linkers with two reactive this compound moieties could be used to crosslink proteins.

Heterobifunctional Linkers: A linker could be designed with a this compound at one end for reaction with a biomolecule and a different reactive group (e.g., a maleimide (B117702) or an alkyne) at the other end for orthogonal conjugation to a second molecule. youtube.com

Use of this compound as a Scaffold for Constructing Molecular Libraries for Biological Exploration

The structural complexity and synthetic tractability of the this compound scaffold make it an attractive starting point for the construction of molecular libraries for high-throughput screening and drug discovery. The azepane ring is a feature of several approved drugs, and its conformational flexibility can be important for bioactivity. lifechemicals.com

By systematically varying the substituents on the cyclohexane and azepane rings and by modifying the methylamine group, a large and diverse library of compounds can be generated. This approach, often referred to as scaffold decoration, is a powerful strategy in medicinal chemistry. enamine.net A related C-(1-aryl-cyclohexyl)-methylamine scaffold has already been successfully employed in the discovery of selective enzyme inhibitors, highlighting the potential of this chemical space. nih.gov

Table 2: Library Generation Strategy Based on the this compound Scaffold

| Point of Diversification | Chemical Transformation | Resulting Functionality |

|---|---|---|

| Primary Amine | Reductive amination, acylation, sulfonylation | Secondary/tertiary amines, amides, sulfonamides |

| Cyclohexane Ring | Introduction of substituents at various positions | Altered lipophilicity, steric bulk, and binding interactions |

| Azepane Ring | N-alkylation, N-arylation | Modified basicity and introduction of new pharmacophores |

Methodological Advancements in Affinity Capture and Enrichment Techniques Employing this compound Derivatives

Affinity chromatography is a powerful technique for purifying proteins from complex mixtures based on specific binding interactions. nih.gov Derivatives of this compound could be developed as novel affinity ligands for the capture and enrichment of specific protein targets.

To create an affinity matrix, a derivative of this compound with optimized binding properties for a target protein would be synthesized. This ligand would then be immobilized onto a solid support, such as agarose (B213101) beads. The primary amine of the scaffold provides a convenient point of attachment to the support. The resulting affinity resin could then be used to selectively capture the target protein from a cell lysate or other biological sample.

The development of synthetic affinity ligands is an area of growing interest as an alternative to antibody-based methods. openaccessjournals.comspringernature.com The chemical stability and defined structure of ligands derived from the this compound scaffold would be advantageous in this context.

Emerging Trends and Future Perspectives in Research on 1 Azepan 1 Ylcyclohexyl Methylamine

High-Throughput Synthesis and Screening of (1-Azepan-1-ylcyclohexyl)methylamine Analogues

The demand for large, diverse libraries of chemical compounds for screening and discovery has led to the development of high-throughput synthesis (HTS) and screening methodologies. These approaches are increasingly being applied to the synthesis of analogues of this compound to rapidly explore its chemical space and identify derivatives with novel properties.

Parallel synthesis is a cornerstone of HTS, enabling the simultaneous creation of a multitude of distinct molecules in a spatially addressed format, such as a microtiter plate. nih.gov For the synthesis of this compound analogues, this could involve varying the substituents on the cyclohexyl ring, modifying the azepane ring, or altering the methylamine (B109427) side chain. Robotic systems play a crucial role in this process, automating the repetitive tasks of dispensing reagents, controlling reaction conditions, and performing purifications. nih.gov This automation not only increases the number of compounds that can be synthesized but also enhances reproducibility. nih.gov

Key Features of High-Throughput Synthesis Platforms:

| Feature | Description | Relevance to this compound Analogues |

| Automation | Use of robotics and computer-controlled systems for liquid handling, reaction monitoring, and purification. nih.gov | Enables the rapid and reproducible synthesis of large libraries of derivatives with variations in the cyclohexyl, azepane, and methylamine moieties. |

| Parallelization | Simultaneous synthesis of multiple compounds in separate reaction vessels. nih.gov | Facilitates the efficient exploration of structure-activity relationships by systematically modifying different parts of the parent molecule. |

| Miniaturization | Conducting reactions on a smaller scale (microliter to milliliter) to conserve reagents and reduce waste. | Allows for the cost-effective synthesis of a diverse set of analogues for initial screening. |

| Data Management | Integrated software for tracking reagents, reaction conditions, and analytical data for each synthesized compound. | Essential for organizing the vast amount of data generated and for identifying promising candidates for further investigation. |

Once synthesized, these libraries of this compound analogues are subjected to high-throughput screening to assess their properties. This can involve a variety of assays depending on the desired application, such as binding assays to biological targets or materials science-related property screens.

Applications of Flow Chemistry and Microreactor Technology in this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. rsc.orgacs.org This technology, often utilizing microreactors, offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. iranarze.irtandfonline.comnumberanalytics.com

The synthesis of this compound and its derivatives can benefit significantly from flow chemistry. For instance, multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate purification steps. acs.org This can lead to a more efficient and sustainable manufacturing process. mdpi.com Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing, which can lead to higher yields and purities. iranarze.irchimia.ch

Advantages of Flow Chemistry for this compound Synthesis:

| Advantage | Description | Potential Impact |

| Enhanced Safety | The small reaction volumes in flow systems minimize the risks associated with highly reactive or hazardous intermediates. tandfonline.com | Safer handling of reagents and intermediates involved in the synthesis of complex amines. |

| Precise Control | Superior heat and mass transfer in microreactors allow for tight control over reaction conditions. iranarze.irnumberanalytics.com | Improved reaction yields, selectivity, and reproducibility. |

| Scalability | Scaling up production is achieved by running the flow system for a longer duration or by using multiple reactors in parallel. uc.pt | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Flow systems are readily automated, allowing for continuous and unattended operation. mdpi.com | Increased efficiency and reduced labor costs in the manufacturing process. |

Integration of Artificial Intelligence and Robotics in Discovery Research for this compound Derivatives

| Component | Function | Application to this compound Research |

| Generative Models (AI) | Propose novel chemical structures with desired properties. mdpi.com | Design new analogues of this compound with optimized characteristics. |

| Predictive Models (ML) | Predict the properties of virtual compounds. nih.govnih.gov | Screen large virtual libraries of derivatives to identify promising candidates for synthesis. |

| Automated Synthesis (Robotics) | Synthesize the AI-designed molecules in a high-throughput manner. nih.govnih.gov | Rapidly produce physical samples of the most promising analogues for experimental validation. |

| Automated Screening (Robotics) | Test the properties of the synthesized compounds. | Efficiently evaluate the performance of the new derivatives in relevant assays. |

| Data Feedback Loop | Use experimental results to improve the AI models. eurekalert.org | Continuously refine the discovery process, leading to more accurate predictions and better-designed molecules over time. |

Exploration of this compound in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, including its cyclic amine moieties and potential for hydrogen bonding, make it an interesting building block for supramolecular chemistry and materials science. google.com Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of larger, organized assemblies.

Derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels. These self-assembled materials could have applications in areas such as drug delivery, catalysis, and sensing. For example, by introducing hydrophobic and hydrophilic functionalities, amphiphilic derivatives could be created that form micelles in aqueous solutions.

In materials science, cyclohexylamine (B46788) derivatives have been investigated for their use as photostabilizers for organic materials. google.com The incorporation of this compound or its derivatives into polymers could potentially enhance their stability and performance. Further research in this area could explore the use of this compound in the development of new functional materials with tailored properties.

Collaborative Research Frameworks for Accelerating the Understanding of this compound's Chemical Space

The complexity and interdisciplinary nature of modern chemical research necessitate collaborative efforts to accelerate progress. Collaborative research frameworks, such as consortia and open-source data platforms, are becoming increasingly important for exploring the chemical space of compounds like this compound.

Research consortia bring together academic experts, industry innovators, and decision-makers to tackle complex scientific challenges. researchgate.net A consortium focused on this compound and related cyclic amines could pool resources, expertise, and data to advance the understanding of their synthesis, properties, and applications more rapidly than any single entity could alone.

Open-source data platforms, where researchers can share their experimental data and computational models, can also foster collaboration and accelerate discovery. By making data on the synthesis and properties of this compound analogues publicly available, researchers can build upon each other's work, avoid duplicating efforts, and collectively gain a deeper understanding of this class of compounds. The Machine Learning for Pharmaceutical Discovery and Synthesis consortium is an example of such a collaborative effort. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Azepan-1-ylcyclohexyl)methylamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution of cyclohexane derivatives with azepane-containing precursors. Optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity, and catalyst selection). For example, reductive amination may require sodium cyanoborohydride in methanol under inert conditions to stabilize intermediates. Purity is enhanced using column chromatography with silica gel or reverse-phase HPLC .

- Key Considerations : Monitor steric hindrance from the cyclohexyl and azepane groups, which may slow reaction kinetics. Use NMR (¹H/¹³C) and LC-MS for real-time tracking of intermediates .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use single-crystal X-ray diffraction for absolute configuration determination. Complementary techniques include FT-IR (amine N-H stretches at ~3300 cm⁻¹) and 2D NMR (COSY, HSQC) to resolve overlapping signals from the cyclohexyl and azepane moieties .

- Physicochemical Properties : Measure logP (octanol-water partition coefficient) via shake-flask method or computational tools (e.g., MarvinSuite). Determine pKa using potentiometric titration in aqueous/organic solvent mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Waste Management : Segregate amine-containing waste in acid-resistant containers for neutralization before disposal. Avoid mixing with oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess enantiomer-specific binding to receptors like NMDA or sigma-1. Compare results with in vitro assays (e.g., radioligand displacement in neuronal cell lines) .

- Case Study : If the (R)-enantiomer shows higher affinity, validate via asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) .

Q. What experimental designs are suitable for studying the environmental fate and degradation pathways of this compound?

- Methodological Answer :

- Abiotic Degradation : Conduct photolysis studies under simulated sunlight (Xe lamp, λ > 290 nm) in aqueous buffers. Track degradation products via high-resolution mass spectrometry (HRMS) .

- Biotic Degradation : Use soil microcosms inoculated with Pseudomonas spp. to assess microbial breakdown. Monitor metabolite formation (e.g., cyclohexanol derivatives) using GC-MS .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay type (e.g., in vivo vs. in vitro), dosing protocols, and endpoint measurements. Use statistical tools (e.g., ANOVA) to identify confounding factors .

- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- Hyphenated Techniques : Employ UPLC-QTOF-MS for high-sensitivity detection of sub-0.1% impurities. Compare fragmentation patterns with reference libraries .

- Quantitative NMR : Use ¹H qNMR with internal standards (e.g., trimethylsilyl propionate) for impurity quantification without chromatographic separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.